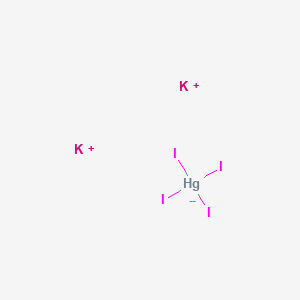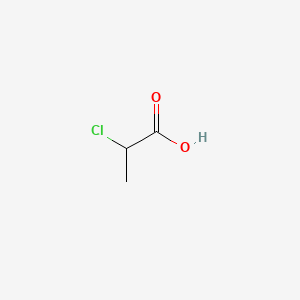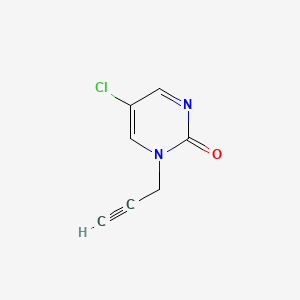
碘化汞钾
描述
Potassium mercuric iodide, also known as mercuric potassium iodide, is an inorganic compound . It is an odorless yellow crystal that crystallizes with either one, two, or three molecules of water . It is soluble in water and denser than water . It is commercially available in the anhydrous form . It is highly toxic by ingestion, inhalation, and skin absorption .
Synthesis Analysis
Mercuric iodide is produced by adding an aqueous solution of potassium iodide to an aqueous solution of mercury (II) chloride with stirring . The precipitate is then filtered off, washed, and dried at 70 °C . The general methods used to synthesize mercuric iodide from aqueous solutions of mercuric chloride and potassium iodide, purify the resulting powder, and grow the single crystals are still the same .
Molecular Structure Analysis
Potassium mercuric iodide has the molecular formula K2HgI4 . It consists of potassium cations and tetraiodomercurate (II) anions .
Chemical Reactions Analysis
When mercuric iodide is added to an aqueous solution of potassium iodide, it forms a complex with potassium iodide . This compound is used as an iodide source in several organic synthesis reactions .
Physical And Chemical Properties Analysis
Potassium mercuric iodide is an odorless yellow crystal . It is soluble in water and denser than water . It is commercially available in the anhydrous form . It is highly toxic by ingestion, inhalation, and skin absorption .
科学研究应用
Nessler’s Reagent
Potassium mercuric iodide is used as Nessler’s reagent , a 0.09 mol/L solution of potassium tetraiodomercurate (II) (K2 [HgI4]) in 2.5 mol/L potassium hydroxide . This reagent is primarily used to detect the presence of ammonia.
X-ray and Gamma-ray Detectors
Mercury (II) iodide, a component of potassium mercuric iodide, is commonly used in X-ray and gamma-ray detectors . This application is due to its semiconducting properties and its ability to operate at room temperature.
Room-Temperature Imaging Applications
In addition to its use in detectors, mercury (II) iodide is also used in room-temperature imaging applications . This makes it a valuable material in the field of imaging technology.
Semiconductor Research
Mercury (II) iodide has found useful applications in semiconductor research . Its semiconducting properties make it a valuable material for studying and developing new semiconductor technologies.
Nitrogen Determination
Potassium mercuric iodide is used in Nessler′s reagent A 1.09011 for determination of nitrogen . This application is important in various fields such as environmental science and agriculture.
Alkaline Solution Research
Potassium mercuric iodide is used in the creation of alkaline solutions for scientific research . These solutions are used in a variety of laboratory procedures and experiments.
安全和危害
作用机制
Target of Action
Potassium mercuric iodide is a complex compound formed by the reaction of potassium iodide and mercuric iodide . The primary targets of the individual components, potassium iodide and mercuric iodide, vary:
- Potassium Iodide (KI) : It primarily targets the thyroid gland . It works by inhibiting thyroid hormone synthesis and release, reducing thyroid gland vascularity, making thyroid gland tissue firmer, reducing thyroid cell size, and increasing bound iodine levels .
- Mercuric Iodide (HgI2) : It targets the bile salt sulfotransferase in humans .
Mode of Action
- Potassium Iodide : It inhibits thyroid hormone synthesis and release, which leads to a reduction in thyroid gland vascularity, firming of thyroid gland tissue, reduction in thyroid cell size, reaccumulation of follicular colloid, and an increase in bound iodine levels .
- Mercuric Iodide : It is suggested that the mechanism of action probably involves a firm attachment of mercury to a sulfhydryl group of a renal enzyme that helps to generate energy for sodium transport, or to a sodium carrier .
Biochemical Pathways
- Potassium Iodide : It is involved in the regulation of thyroid hormones .
- Mercuric Iodide : The specific biochemical pathways affected by mercuric iodide are not well-documented .
Pharmacokinetics
- Potassium Iodide : The pharmacokinetics of potassium iodide are not detailed in the available resources .
- Mercuric Iodide : The pharmacokinetics of mercuric iodide are not well-documented .
Result of Action
- Potassium Iodide : It promotes hormonal balance and helps to filter out chlorides, bromides, fluorides, and mercury from cells and tissues .
- Mercuric Iodide : It is used in the development of radiation detectors .
Action Environment
It’s known that mercuric iodide is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . Fire may produce irritating, corrosive, and/or toxic gases, and runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .
属性
IUPAC Name |
dipotassium;tetraiodomercury(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Hg.4HI.2K/h;4*1H;;/q+2;;;;;2*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCMAZHMYZRPID-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].I[Hg-2](I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2HgI4, HgI4K2 | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium tetraiodomercurate(II) | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Potassium_tetraiodomercurate(II) | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30893684 | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
786.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mercuric potassium iodide, [solid] appears as odorless yellow crystals. Crystallizes with either one, two or three molecules of water. Soluble in water and denser than water. Commercially available in the anhydrous form. Highly toxic by ingestion, inhalation, and skin absorption., Yellow odorless solid; Deliquescent in air; [Hawley] Light yellow crystalline solid; [MSDSonline] | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercuric potassium iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very sol in water, Sol in alc, ether, acetone | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
4.29 | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Potassium mercuric iodide | |
Color/Form |
Yellow crystals | |
CAS RN |
7783-33-7 | |
| Record name | MERCURIC POTASSIUM IODIDE, [SOLID] | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Potassium mercuric iodide [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercurate(2-), tetraiodo-, potassium (1:2), (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30893684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium tetraiodomercurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.082 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERCURIC POTASSIUM IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1243 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
ANone: Potassium mercuric iodide (K2HgI4) is formed by the interaction of one molecule of mercuric iodide (HgI2) with two molecules of potassium iodide (KI). [] It has a molecular weight of 786.4 g/mol. While spectroscopic data isn't explicitly detailed in the provided research, one study mentions a resonance scattering peak at 390 nm when potassium mercuric iodide reacts with cetylpyridine bromide. []
ANone: Yes, potassium mercuric iodide exhibits incompatibility with rubber. Research shows that red rubber significantly reduces the antiseptic properties of potassium mercuric iodide solutions. [] This interaction highlights the importance of considering material compatibility when using potassium mercuric iodide solutions.
ANone: The provided research papers do not mention any catalytic properties or applications for potassium mercuric iodide.
ANone: The provided research papers do not contain information related to computational chemistry or modeling of potassium mercuric iodide.
ANone: While specific SAR studies aren't described, research indicates that the phenylmercuric cation (C6H5Hg+) in compounds like phenylmercuric nitrate shows less sensitivity to deactivation by serum compared to inorganic mercuric salts. [] This suggests that the presence of the phenyl group influences the interaction with biological molecules, highlighting a potential area for SAR investigations.
ANone: The research primarily focuses on potassium mercuric iodide solutions. Notably, the addition of sodium or ammonium chloride, while increasing the compound's stability, negatively impacts its germicidal effectiveness due to decreased ionization. [] This highlights the challenge of balancing stability and activity in formulation development.
ANone: Yes, potassium mercuric iodide contains mercury, a known toxicant. [, ] Though historically used as a disinfectant, its use in cosmetics and soaps is now banned in many countries due to potential health risks, including skin irritation and long-term carcinogenic effects. [] Responsible handling and disposal are crucial to minimize environmental impact.
ANone: The provided research predominantly focuses on the in vitro activity of potassium mercuric iodide. Detailed information regarding its absorption, distribution, metabolism, and excretion (ADME) in vivo is not available from these papers.
ANone: The provided research papers primarily focus on the germicidal activity and limitations of potassium mercuric iodide, with a historical context. Information regarding points 10-26 is not directly addressed in these studies.
ANone: Potassium mercuric iodide's use as a disinfectant dates back to Robert Koch's era. [] Early research focused on comparing its germicidal potency to other agents like mercuric chloride, phenol, and iodine. [, , , , ] While initially deemed a potent disinfectant, its use declined with the discovery of safer and more effective alternatives, coupled with concerns about mercury toxicity.
ANone: Although not extensively covered in these papers, one study utilized potassium mercuric iodide in a colorimetric assay to detect melamine residues in milk products. [] This application showcases its potential utility in analytical chemistry beyond its historical role as a disinfectant.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-[dimethyl-[(1,2,6-trimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-7-yl)methyl]azaniumyl]ethyl phosphate](/img/structure/B1206966.png)








![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)
